3-[4-({[2-(1H-indol-3-yl)-2-oxoethyl](methyl)amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features an indole moiety, a pyrazole ring, and a thiolane sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and compliance with green chemistry principles . For instance, the synthesis might start with the preparation of 1H-indole-3-carbaldehyde, which is then reacted with other components under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scalable MCRs, utilizing catalysts and optimized reaction conditions to ensure high efficiency and yield. The use of reusable catalysts such as ZnO nanoparticles has been reported to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The indole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane moiety would yield sulfoxides or sulfones, while substitution reactions on the indole ring could introduce various functional groups .
Scientific Research Applications
3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar in structure but with different substituents on the indole and pyrazole rings.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: Contains an indole moiety and exhibits similar biological activities.
Uniqueness
The uniqueness of 3-4-({[2-(1H-indol-3-yl)-2-oxoethylamino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H26N4O3S/c1-14-19(15(2)25(23-14)16-8-9-29(27,28)13-16)11-24(3)12-21(26)18-10-22-20-7-5-4-6-17(18)20/h4-7,10,16,22H,8-9,11-13H2,1-3H3 |
InChI Key |
WTKYFVXUTIRCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CN(C)CC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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